3-(3,4-Dimethoxybenzoyl)-4-methylpyridine
Overview
Description
“3,4-Dimethoxybenzoyl chloride” is a benzoyl chloride derivative used in the preparation of a variety of biologically active compounds . It has been used in the synthesis of optically active compounds and antitumor benzothiazoles .
Synthesis Analysis
A preparation method of 3,4-dimethoxy-benzoyl chlorides has been described in a patent . The method involves adding 3,4-dimethoxybenzoic acids in a reactor, adding tetrahydrofuran and n,N-Dimethylformamide, stirring at room temperature, and then adding thionyl chloride .
Molecular Structure Analysis
The molecular formula of “3,4-Dimethoxybenzoyl chloride” is C9H9ClO3 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
Benzyl halides, such as 3,4-dimethoxybenzoyl chloride, are often used as alkylation reagents in drug synthesis . A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances has been reported .
Physical And Chemical Properties Analysis
“3,4-Dimethoxybenzoyl chloride” is a solid substance with a melting point of 70-73 °C (lit.) . It is soluble in toluene .
Scientific Research Applications
Pharmacology
In pharmacology, this compound is utilized as a protective group for the thiol moiety in the synthesis of aromatic thiolate monolayers . These monolayers are instrumental in drug delivery systems due to their ability to form stable, self-assembled layers that can be functionalized with various drug molecules.
Organic Synthesis
“3-(3,4-Dimethoxybenzoyl)-4-methylpyridine” serves as a precursor in the synthesis of complex organic molecules. Its stability under Pd-catalyzed C-C bond formation conditions makes it a valuable intermediate for constructing pharmacologically active compounds .
Material Science
The compound finds application in material science, particularly in the development of solubilizing agents . It enhances the solubility and stability of precursors used in the formation of self-assembled monolayers, which are crucial for creating advanced materials with specific surface properties .
Biochemistry
In biochemistry, the dimethoxybenzoyl group of the compound is used to increase the solubility of precursors for self-assembled monolayers . These monolayers are significant for studying protein interactions and other biochemical processes on a molecular level .
Analytical Chemistry
“3-(3,4-Dimethoxybenzoyl)-4-methylpyridine” is involved in the preparation of analytical reagents . Its derivatives are used in chromatography and spectrometry for the detection and quantification of various biochemical substances .
Environmental Science
This compound is also researched for its potential use in environmental science. It could be used to modify surfaces in a way that they can capture pollutants or facilitate the breakdown of harmful substances, contributing to environmental cleanup efforts .
Mechanism of Action
The 3,4-dimethoxybenzyl group has been introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Safety and Hazards
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-7-16-9-12(10)15(17)11-4-5-13(18-2)14(8-11)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXNPNZHPPYRON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxybenzoyl)-4-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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